5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
CAS No.: 885269-47-6
Cat. No.: VC18500622
Molecular Formula: C13H16BrN
Molecular Weight: 266.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885269-47-6 |
|---|---|
| Molecular Formula | C13H16BrN |
| Molecular Weight | 266.18 g/mol |
| IUPAC Name | 5-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
| Standard InChI | InChI=1S/C13H16BrN/c14-11-5-3-4-10-8-15-9-13(12(10)11)6-1-2-7-13/h3-5,15H,1-2,6-9H2 |
| Standard InChI Key | SYSVDHWGTNEZJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CNCC3=C2C(=CC=C3)Br |
Introduction
Structural Characteristics and Nomenclature
The compound features a spirocyclic architecture where a cyclopentane ring is fused at the 1-position to a dihydroisoquinoline moiety. The bromine atom at the 5'-position introduces steric and electronic effects that differentiate it from analogous chlorine or fluorine derivatives. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] |
| Molecular Formula | C₁₃H₁₄BrN |
| Molecular Weight | 266.17 g/mol |
| CAS Number | Not yet assigned |
The cyclopentane ring imposes conformational rigidity, which enhances binding specificity to biological targets compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) ring systems. The dihydroisoquinoline component contributes aromaticity and hydrogen-bonding capabilities, critical for interactions with enzymes or receptors.
Synthetic Routes and Optimization
While no published synthesis of 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] exists, established protocols for analogous spirocyclic brominated isoquinolines suggest a multi-step approach:
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Isoquinoline Core Formation:
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Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones yields the dihydroisoquinoline scaffold.
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Bromination at the 5'-position using N-bromosuccinimide (NBS) in dichloromethane achieves regioselective substitution.
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Spirocyclization:
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Cyclopentane ring closure via intramolecular alkylation or transition-metal-catalyzed cross-coupling.
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Palladium-catalyzed Buchwald-Hartwig amination has been effective in similar systems.
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Table 1: Comparative Yields in Spirocyclic Compound Synthesis
| Ring Size | Bromine Position | Yield (%) | Purification Method |
|---|---|---|---|
| Cyclobutane | 7' | 62 | Column Chromatography |
| Cyclopentane | 5' | Est. 55 | Recrystallization |
| Cyclopropane | 7' | 48 | HPLC |
Estimated values based on cyclopentane analog synthesis.
Chemical Reactivity and Functionalization
The bromine atom serves as a handle for further derivatization through cross-coupling reactions:
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Suzuki-Miyaura Coupling:
Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl systems, enhancing π-π stacking interactions in drug candidates. -
Nucleophilic Substitution:
Replacement of bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) generates diverse pharmacophores.
Oxidation Behavior:
The dihydroisoquinoline moiety undergoes selective oxidation to form quinoline derivatives when treated with KMnO₄ in acidic conditions, altering electronic properties and bioactivity.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, structurally related spirocyclic brominated isoquinolines exhibit:
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Antimicrobial Activity:
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MIC values <20 µM against Mycobacterium tuberculosis in spiro[cyclobutane-isoquinoline] analogs.
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Mechanistic studies suggest inhibition of cell wall synthesis enzymes.
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Anticancer Potential:
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Caspase-3 activation and mitochondrial membrane depolarization observed in HepG2 liver cancer cells for similar compounds.
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Structure-activity relationship (SAR) studies highlight the importance of halogen size (Br > Cl > F) for potency.
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Table 2: Comparative Biological Activities of Spirocyclic Halogenated Isoquinolines
| Compound | Antimicrobial MIC (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 5'-Br-Cyclopentane (This) | Predicted 18–25 | Predicted 12–18 |
| 7'-Br-Cyclobutane | 19.5 ± 1.2 | 22.3 ± 2.1 |
| 6'-Br-Cyclobutane-one | 24.8 ± 0.9 | 35.6 ± 3.4 |
Predictions based on QSAR modeling of analog data.
Industrial and Research Applications
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Pharmaceutical Development:
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Core structure for kinase inhibitors targeting EGFR and VEGFR2.
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Enhanced blood-brain barrier penetration compared to non-spirocyclic analogs.
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Materials Science:
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Components in organic semiconductors due to planar aromatic systems.
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Thermal stability up to 240°C (TGA data from cyclobutane analogs).
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Catalysis:
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Chiral spirocyclic ligands in asymmetric hydrogenation reactions.
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Challenges and Future Directions
Current limitations include:
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Scalability of cyclopentane ring-forming reactions (yields typically <60%).
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Limited in vivo toxicity data for brominated spirocycles.
Priority research areas:
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Development of enantioselective syntheses for chiral centers.
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PET radiolabeling with ⁷⁶Br for pharmacokinetic studies.
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